5-amino-4-oxo(313C)pentanoic acid;hydrochloride

描述

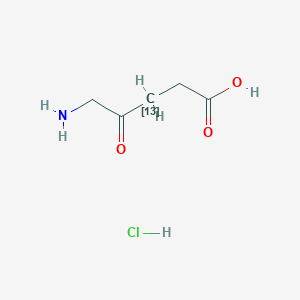

5-Aminolevulinic acid-3-13C hydrochloride: is a stable isotope-labeled compound with the molecular formula H2NCH2CO13CH2CH2CO2H · HCl. It is a derivative of 5-aminolevulinic acid, where the carbon at the third position is replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and studying metabolic pathways, particularly in the biosynthesis of heme and chlorophyll.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 5-aminolevulinic acid-3-13C hydrochloride typically involves the condensation of succinic anhydride with amide acetate to form an intermediate compound. This intermediate is then hydrolyzed to yield 5-aminolevulinic acid, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: The industrial production of 5-aminolevulinic acid-3-13C hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves controlling the material ratio and basic technological parameters to ensure efficient production. This method is characterized by its short route, low cost, high yield, and high safety, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 5-Aminolevulinic acid-3-13C hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: The compound can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of 5-aminolevulinic acid, which are used in further chemical synthesis and research .

科学研究应用

5-Aminolevulinic acid-3-13C hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in studying the biosynthesis of tetrapyrrole compounds, including heme and chlorophyll.

Biology: The compound is used to investigate metabolic pathways in plants, animals, bacteria, and fungi.

Medicine: It is employed in photodynamic therapy for the treatment of various cancers and skin conditions.

Industry: It is used in the production of biodegradable pesticides, herbicides, and plant growth regulators.

作用机制

The mechanism of action of 5-aminolevulinic acid-3-13C hydrochloride involves its conversion to protoporphyrin IX in biological systems. Protoporphyrin IX is a powerful photosensitizer that accumulates in cells and, upon exposure to light, generates reactive oxygen species that cause cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment .

相似化合物的比较

5-Aminolevulinic acid hydrochloride: The non-labeled version of the compound, used in similar applications but without the isotope labeling.

Methyl aminolevulinate: Another derivative used in photodynamic therapy, with a slightly different mechanism of action.

Uniqueness: The primary uniqueness of 5-aminolevulinic acid-3-13C hydrochloride lies in its isotope labeling, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in research applications where understanding the detailed mechanisms of biosynthesis and metabolic processes is crucial .

生物活性

5-Amino-4-oxo(313C)pentanoic acid; hydrochloride, also known as 5-aminolevulinic acid hydrochloride (5-ALA-HCl) , is a significant compound in biochemical research, particularly due to its role as a precursor in the biosynthesis of heme and chlorophyll. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Overview of 5-Aminolevulinic Acid

5-ALA is a naturally occurring amino acid that plays a crucial role in the biosynthesis of porphyrins, which are essential for the formation of heme. The compound's unique structure includes both an amino group and a keto group, allowing it to participate in various chemical reactions and metabolic pathways. The incorporation of the stable isotope at the third carbon position provides researchers with tools to trace metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy.

5-ALA functions primarily as a substrate for enzymes involved in heme synthesis. The metabolic pathway begins with the condensation of two molecules of 5-ALA to form porphobilinogen (PBG), catalyzed by ALA dehydratase (ALAD). This reaction is pivotal for producing protoporphyrin IX, which subsequently combines with iron to form heme.

Key Biochemical Pathways

- Heme Biosynthesis : 5-ALA is essential for synthesizing heme, which is crucial for hemoglobin and various enzymes.

- Chlorophyll Production : In plants, 5-ALA contributes to chlorophyll biosynthesis, impacting photosynthesis and growth.

Biological Activities

Research indicates that 5-ALA exhibits several biological activities:

- Photosensitization : Due to its ability to accumulate in cells and produce reactive oxygen species upon light activation, 5-ALA is utilized in photodynamic therapy (PDT) for treating certain cancers.

- Metabolic Tracing : The isotope allows for detailed studies on metabolic pathways involving heme and chlorophyll synthesis, aiding in understanding cellular metabolism.

- Potential Therapeutic Applications : Investigations into 5-ALA's role in drug development highlight its potential as an adjunct therapy in various medical conditions, including cancer treatment.

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A study highlighted the effectiveness of 5-ALA as a photosensitizer in PDT for skin cancers. Patients treated with topical applications of 5-ALA followed by light exposure showed significant tumor reduction compared to controls. -

Metabolic Studies Using NMR :

Researchers utilized -labeled 5-ALA to track metabolic fluxes in yeast models. The findings demonstrated enhanced understanding of porphyrin metabolism and provided insights into genetic modifications that could improve yield in biotechnological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminolevulinic Acid | CHNO | Precursor in heme synthesis; used in PDT |

| δ-Aminolevulinic Acid Hydrochloride | CHClNO | Hydrochloride salt form; similar applications |

| 4-Amino-2-ketopentanoic Acid | CHNO | Different functional groups affecting reactivity |

The comparison underscores the unique dual functionality of 5-ALA due to its amino and keto groups, distinguishing it from other related compounds that may lack these features.

属性

IUPAC Name |

5-amino-4-oxo(313C)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2]C(=O)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。